An In-depth Technical Guide to 1-(4-Bromobenzyl)-piperidine Derivatives: Addressing the Chemistry of CAS 178162-69-1 and the Synthesis of its 4-Carbonitrile Analog
An In-depth Technical Guide to 1-(4-Bromobenzyl)-piperidine Derivatives: Addressing the Chemistry of CAS 178162-69-1 and the Synthesis of its 4-Carbonitrile Analog
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical properties and synthesis of piperidine-based compounds, focusing on a critical clarification regarding the molecule identified by CAS number 178162-69-1. While the user request specified "1-(4-Bromobenzyl)-piperidine-4-carbonitrile" with this CAS number, extensive database verification confirms that CAS 178162-69-1 is assigned to 1-(4-Bromobenzyl)piperidine , a distinct molecule lacking the 4-carbonitrile functional group.
Scientific integrity is paramount. Therefore, this document is structured to provide a comprehensive overview of the correct compound associated with the provided CAS number, while also offering expert guidance on the synthesis and projected properties of the requested, but separately identified, 4-carbonitrile derivative.
Part 1: Technical Profile of 1-(4-Bromobenzyl)piperidine (CAS 178162-69-1)
1-(4-Bromobenzyl)piperidine is a substituted piperidine that serves as a versatile building block in medicinal chemistry and organic synthesis. The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The inclusion of a bromobenzyl group provides a reactive handle for further chemical modification, particularly for cross-coupling reactions.[1]
Physicochemical and Structural Properties
The key identifiers and properties of 1-(4-Bromobenzyl)piperidine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 178162-69-1 | [2] |
| Molecular Formula | C₁₂H₁₆BrN | [2] |
| Molecular Weight | 254.17 g/mol | [2] |
| Physical Form | Liquid | Multiple Vendors |
| Boiling Point | 302.9 °C at 760 mmHg | [2] |
| Density | 1.323 g/cm³ | [2] |
| Purity | Typically ≥97% | [2] |
| InChI Key | ILQFFXGIIWWTNH-UHFFFAOYSA-N | Multiple Vendors |
| SMILES | BrC1=CC=C(CN2CCCCC2)C=C1 | [3] |
Reactivity and Handling
The chemical behavior of this compound is dictated by the nucleophilic tertiary amine of the piperidine ring and the bromine atom on the aromatic ring. The bromobenzyl moiety is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the para-position of the benzyl ring.[1][4]
Storage and Stability: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The compound is stable under recommended storage conditions. Inert atmosphere is recommended for long-term storage.
Safety Information: This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. It is also considered toxic to aquatic life.[3][6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[5] Work should be conducted in a fume hood.[5]
Part 2: The Chemistry of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile
While a dedicated CAS number for 1-(4-Bromobenzyl)-piperidine-4-carbonitrile was not located, its structure represents a logical derivative for applications in drug discovery, particularly in the development of CNS-active agents, where the 4-cyano-4-arylpiperidine motif is of interest. The synthesis of this molecule can be confidently projected based on established synthetic routes for analogous compounds, such as its non-brominated parent, 1-Benzylpiperidine-4-carbonitrile (CAS 62718-31-4).[5][6]
Proposed Synthetic Pathway
The most direct and industrially scalable approach to synthesize 1-(4-Bromobenzyl)-piperidine-4-carbonitrile involves a two-step process starting from piperidine-4-carbonitrile. This method is predicated on a standard nucleophilic substitution reaction.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed N-alkylation workflow for synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is a projection based on the synthesis of similar compounds and represents a robust starting point for laboratory execution.[7][8]
Objective: To synthesize 1-(4-Bromobenzyl)-piperidine-4-carbonitrile via N-alkylation of piperidine-4-carbonitrile.
Materials:
-
Piperidine-4-carbonitrile (1.0 eq)
-
4-Bromobenzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carbonitrile (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per 1 g of piperidine-4-carbonitrile).
-
Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the suspension. The base acts as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product.
-
Addition of Alkylating Agent: Add 4-bromobenzyl bromide (1.05 eq) to the stirred mixture. A slight excess ensures the complete consumption of the starting piperidine.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure 1-(4-Bromobenzyl)-piperidine-4-carbonitrile.
Predicted Spectral Properties
While experimental data is not available, the expected NMR and MS spectral characteristics can be predicted.
-
¹H NMR: Protons on the bromobenzyl ring would appear in the aromatic region (δ 7.2-7.5 ppm). The benzylic methylene protons (Ar-CH₂ -N) would likely be a singlet around δ 3.5 ppm. The piperidine protons would appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm).
-
¹³C NMR: The carbonitrile carbon (-C ≡N) would appear around δ 120-125 ppm. Aromatic carbons would be in the δ 120-140 ppm range, with the carbon attached to bromine showing a characteristic shift. The benzylic carbon would be around δ 60-65 ppm, and piperidine carbons would be in the δ 25-55 ppm range.
-
Mass Spectrometry (ESI-MS): The spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M+H]⁺ at approximately m/z 279 and 281, with a nearly 1:1 intensity ratio.
Potential Applications in Research and Drug Development
The structure of 1-(4-Bromobenzyl)-piperidine-4-carbonitrile combines several pharmacologically relevant features:
-
Piperidine Scaffold: A core element in many CNS-active drugs.[9]
-
4-Cyanopiperidine Moiety: This functional group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, providing further diversification opportunities.
-
Bromobenzyl Group: Serves as a key intermediate for creating libraries of analogs via cross-coupling chemistry, enabling Structure-Activity Relationship (SAR) studies.[4]
This compound would be a valuable intermediate for synthesizing novel ligands for targets such as opioid receptors, serotonin transporters, or as acetylcholinesterase inhibitors, areas where substituted piperidines have shown significant promise.[7]
Conclusion
This guide clarifies the identity of the compound associated with CAS 178162-69-1 as 1-(4-Bromobenzyl)piperidine and provides a summary of its known properties. Furthermore, it addresses the user's interest in 1-(4-Bromobenzyl)-piperidine-4-carbonitrile by presenting a scientifically sound, hypothetical synthetic protocol and an expert analysis of its potential properties and applications. This dual approach ensures technical accuracy while providing valuable, actionable insights for researchers in the field of chemical synthesis and drug discovery.
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ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. [Link]
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Wikipedia. 4-Benzylpiperidine. [Link]
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Inxight Drugs. 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile. [Link]
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ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery. [Link]
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